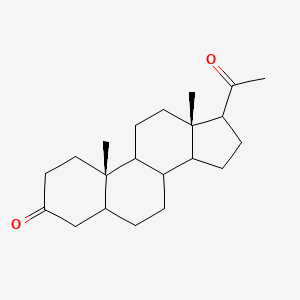
5b-Dihydro progesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5β-Dihydroprogesterone is synthesized from progesterone through the action of the enzyme 5β-reductase . This enzymatic reduction involves the conversion of the double bond in the A-ring of progesterone to a single bond, resulting in the formation of 5β-Dihydroprogesterone .
Industrial Production Methods
Industrial production of 5β-Dihydroprogesterone typically involves the use of biocatalysts, such as microorganisms or enzymes, to facilitate the reduction of progesterone . This method is preferred due to its efficiency and selectivity in producing the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
5β-Dihydroprogesterone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pregnanedione derivatives.
Reduction: It can be further reduced to form other dihydroprogesterone derivatives.
Substitution: The compound can undergo substitution reactions at various positions on the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Pregnanedione derivatives.
Reduction: Other dihydroprogesterone derivatives.
Substitution: Halogenated steroid derivatives.
Aplicaciones Científicas De Investigación
5β-Dihydroprogesterone has a wide range of scientific research applications:
Mecanismo De Acción
5β-Dihydroprogesterone exerts its effects through several mechanisms:
GABA A Receptor Modulation: It acts as a positive allosteric modulator of the GABA A receptor, enhancing the inhibitory effects of GABA.
GABA A-rho Receptor Modulation: It acts as a negative allosteric modulator of the GABA A-rho receptor.
Pregnane X Receptor Activation: The compound acts as an agonist of the pregnane X receptor, regulating uterine contractility.
Comparación Con Compuestos Similares
Similar Compounds
5α-Dihydroprogesterone: An agonist of the progesterone receptor and a positive allosteric modulator of the GABA A receptor.
3α-Dihydroprogesterone: Another metabolite of progesterone with similar neurosteroid properties.
Isopregnanolone: A neurosteroid with similar effects on the GABA A receptor.
Uniqueness
5β-Dihydroprogesterone is unique in its specific modulation of the GABA A and GABA A-rho receptors, as well as its weak affinity for the progesterone receptor . This distinguishes it from other similar compounds, such as 5α-Dihydroprogesterone, which has a stronger affinity for the progesterone receptor .
Propiedades
Fórmula molecular |
C21H32O2 |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
(10S,13S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14?,16?,17?,18?,19?,20-,21+/m0/s1 |
Clave InChI |
XMRPGKVKISIQBV-DFKCLDOFSA-N |
SMILES isomérico |
CC(=O)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(=O)C4)C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


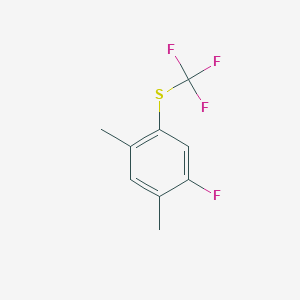
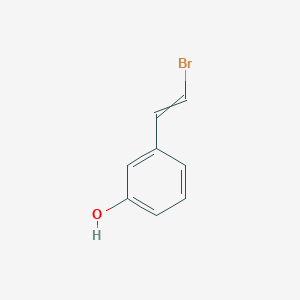
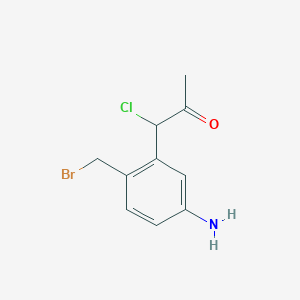
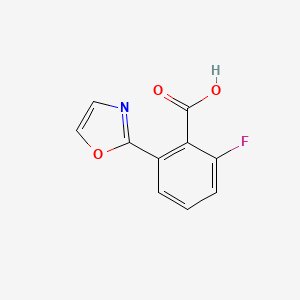
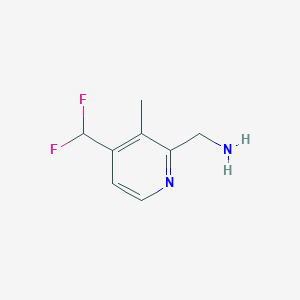
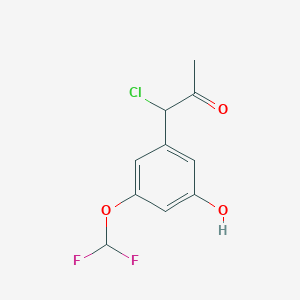
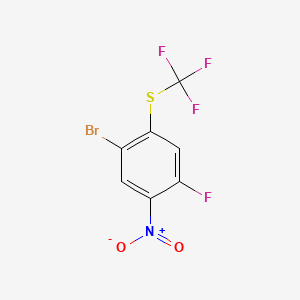
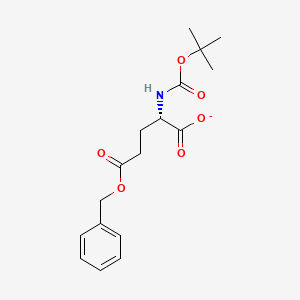
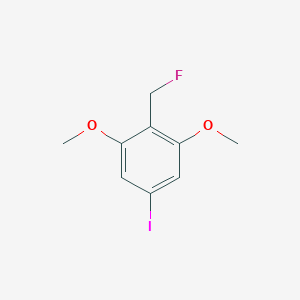
![Methyl 3-[4-(hydrazinylidenemethyl)phenyl]prop-2-enoate](/img/structure/B14058245.png)
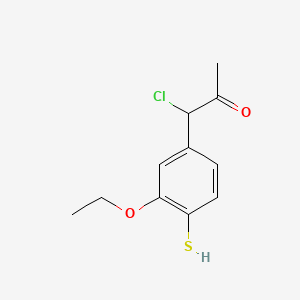
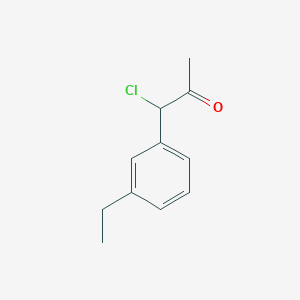
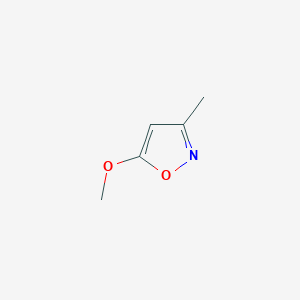
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
